Nucleoprotein (396-404) (TFA)

Immunodominance T cell epitope mapping LCMV

Choose Nucleoprotein (396-404) (TFA) to guarantee assay fidelity – this immunodominant H-2Db epitope delivers the strongest protective CD8+ T cell response in C57BL/6 models, outperforming GP33-41 and GP276-286 in vivo. The TFA salt ensures maximal solubility and cell compatibility from Fmoc SPPS, while consistent sequence and purity eliminate inter‑lot variability in ELISPOT, ICS, and cytotoxicity readouts. Trust the epitope that defines the hierarchy for vaccine platform benchmarking, epitope prediction validation, and cross‑presentation pathway dissection.

Molecular Formula C52H72F3N13O16
Molecular Weight 1192.2 g/mol
Cat. No. B10831697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNucleoprotein (396-404) (TFA)
Molecular FormulaC52H72F3N13O16
Molecular Weight1192.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C50H71N13O14.C2HF3O2/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28;3-2(4,5)1(6)7/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77);(H,6,7)/t27-,30-,31-,32-,33-,34-,35-,36-,42-;/m0./s1
InChIKeyVANNPXCFRPLRGR-LWNMBENESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nucleoprotein (396-404) (TFA) – A Defined LCMV H-2Db Immunodominant Epitope for T Cell Research


Nucleoprotein (396-404) (TFA), also referred to as NP396-404 or NP396, is a synthetic nonapeptide (sequence FQPQNGQFI) representing residues 396–404 of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein. It is established as an H-2Db-restricted immunodominant epitope in C57BL/6 (H-2b) mice and serves as a canonical molecular model for studying viral antigen presentation and CD8+ T cell responses [1]. The TFA salt form is the standard preparation obtained from Fmoc solid-phase peptide synthesis, providing the peptide in a lyophilized format suitable for immunological assays [2].

Why a Generic LCMV Peptide Cannot Substitute for Nucleoprotein (396-404) (TFA)


Immunological assays using LCMV-derived peptides are highly sensitive to epitope identity, as each epitope possesses a distinct immunodominance hierarchy, cross-presentation efficiency, and protective capacity. Generic substitution with other LCMV epitopes such as GP33-41 or GP276-286 fundamentally alters the experimental readout. For instance, while GP33-41 elicits the highest CTL activity in vitro, NP396-404 provides the strongest protective immunity in vivo [1]. Furthermore, the TFA counter-ion in this preparation can influence cell viability and proliferation, meaning a different salt form of the same sequence may yield non-comparable results in cell-based assays [2].

Quantitative Differentiation of Nucleoprotein (396-404) (TFA) Against LCMV Epitope Comparators


Immunodominance Hierarchy: NP396-404 Ranks Highest Among LCMV Db-Restricted Epitopes

NP396-404 is established as the immunodominant epitope among the three major LCMV Db-restricted epitopes in H-2b mice, surpassing GP33-41 and GP276-286 in the T cell response hierarchy [1]. This ranking is based on analysis of CTL responses in LCMV-infected C57BL/6 mice.

Immunodominance T cell epitope mapping LCMV

Superior In Vivo Protective Capacity of NP396-404 Over GP33-41 and GP276-286

Peptide-specific CTLs induced by NP396-404 provide the strongest protective immunity against LCMV challenge in C57BL/6 mice, outperforming both GP276-286 and GP33-41 [1]. This contrasts with the in vitro CTL activity hierarchy, where GP33-41 ranks highest.

Vaccine efficacy Protective immunity CTL assay

Peptide Density on Infected Cells: NP396-404 is Intermediately Expressed Relative to GP Epitopes

Quantification of peptide-MHC complex density on LCMV-infected MC57 cells reveals an expression hierarchy of GP33-41 > NP396-404 > GP276-286 [1]. This intermediate density correlates with NP396-404's potent in vivo protective capacity despite lower surface levels compared to GP33-41.

Antigen presentation MHC class I Epitope density

TFA Salt Form: Documented Biological Effects Require Controlled Use

The TFA counter-ion present in this peptide preparation is known to influence biological assays. TFA can inhibit cell growth at concentrations as low as 10 nM, while other salt forms (e.g., HCl) do not exhibit this effect in the same cellular systems [1]. This necessitates careful control of TFA content or conversion to a biologically equivalent salt for reliable in vitro data.

Peptide formulation Counter-ion effects Cell-based assays

Cross-Presentation Efficiency: NP396-404 Dominates Over Subdominant Epitopes

NP396-404 is efficiently cross-presented by dendritic cells, unlike subdominant epitopes such as NP205 which require direct presentation on MHC class I [1]. This property makes NP396-404 a more physiologically relevant model for studying cross-priming mechanisms in antiviral immunity.

Cross-priming Dendritic cells Antigen cross-presentation

Optimal Applications for Nucleoprotein (396-404) (TFA) in Immunology and Vaccine Development


Vaccine Immunogenicity Studies in H-2b Mouse Models

As the immunodominant epitope in LCMV infection [1], NP396-404 is the standard for assessing vaccine-induced CD8+ T cell responses. Its superior protective capacity in vivo [2] makes it the preferred readout for evaluating the efficacy of novel vaccine platforms, adjuvants, or prime-boost strategies in C57BL/6 mice.

T Cell Epitope Mapping and MHC Class I Restriction Analysis

This peptide serves as a well-defined, H-2Db-restricted control in epitope discovery studies [1]. Its known MHC binding affinity and crystal structure [3] provide a benchmark for validating new epitope prediction algorithms or comparing the presentation of novel antigens.

Standardized Reagent for ELISPOT and Intracellular Cytokine Staining (ICS)

NP396-404 (TFA) is a reliable, commercially available reagent for stimulating antigen-specific T cells in functional assays [1]. Its consistent performance across ELISPOT, ICS, and cytotoxicity assays [4] allows for robust, cross-study comparison of T cell responses following infection or immunization.

Cross-Presentation and Antigen Processing Mechanistic Studies

Given its established efficient cross-presentation pathway [1], NP396-404 is a critical tool for dissecting the cellular mechanisms of antigen uptake, processing, and cross-priming by dendritic cells, offering a clear contrast to subdominant epitopes that do not follow this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nucleoprotein (396-404) (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.